Cas no 18051-16-6 (9,10-Dihydrolysergol)
9,10-Dihydrolysergol structure
Product Name:9,10-Dihydrolysergol
Número CAS:18051-16-6
MF:C16H20N2O
Megavatios:256.342803955078
CID:204239
PubChem ID:5274124
Update Time:2025-05-20
9,10-Dihydrolysergol Propiedades químicas y físicas
Nombre e identificación
-
- Ergoline-8-methanol,6-methyl-, (8b)-
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol
- 9,10-Dihydrolysergol
- 6-Methyl-ergoline-8-methanol
- 8alpha,9-Dihydroelymoclavine
- A,9-Dihydroelymoclavine
- A-Dihydrolysergol
- Dihydrolysergol
- Dihydrolysergol I
- trans-dihydrolysergol
- AKOS030254429
- ERGOLINE-8-METHANOL, 6-METHYL-, (8.BETA.)-
- LY 60722
- LY-60722
- BDBM50227495
- 8.ALPHA.,9-DIHYDROELYMOCLAVINE
- J-011530
- CHEMBL290217
- UFKTZIXVYHGAES-WDBKCZKBSA-N
- Methanol, [(8.beta.)-6-methylergolin-8-yl]-
- 8-METHYLERGOLINE-8-METHANOL, .BETA.
- (6-Methylergolin-8-yl)methanol
- UNII-I39LU14H83
- Ergoline-8-methanol, 6-methyl-, (8beta)-
- NCGC00246217-01
- [(2R,4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),9,12,14-tetraen-4-yl]methanol
- SCHEMBL1893796
- 6-methylergolin-8beta-ylmethanol
- SMR000538902
- 18051-16-6
- Dihydroelymoclavine
- I39LU14H83
- MLS001173381
- Dihydro-lysergol
- alpha-Dihydrolysergol
- DTXSID20939343
- Q27280311
- HMS2882O18
- [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
-
- Renchi: 1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
- Clave inchi: UFKTZIXVYHGAES-WDBKCZKBSA-N
- Sonrisas: OC[C@H]1CN(C)[C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2C1
Atributos calculados
- Calidad precisa: 256.15800
- Masa isotópica única: 256.157563266g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 1
- Complejidad: 348
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 39.3Ų
Propiedades experimentales
- Punto de fusión: >265°C (dec)
- PSA: 39.26000
- Logp: 2.05810
9,10-Dihydrolysergol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | D449150-5mg |
9,10-Dihydrolysergol |
18051-16-6 | 5mg |
$ 121.00 | 2023-09-07 | ||
| TRC | D449150-10mg |
9,10-Dihydrolysergol |
18051-16-6 | 10mg |
$ 219.00 | 2023-09-07 | ||
| TRC | D449150-25mg |
9,10-Dihydrolysergol |
18051-16-6 | 25mg |
$488.00 | 2023-05-18 | ||
| TRC | D449150-50mg |
9,10-Dihydrolysergol |
18051-16-6 | 50mg |
$942.00 | 2023-05-18 | ||
| TRC | D449150-100mg |
9,10-Dihydrolysergol |
18051-16-6 | 100mg |
$1654.00 | 2023-05-18 | ||
| A2B Chem LLC | AA95767-5mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 5mg |
$238.00 | 2024-04-20 | ||
| A2B Chem LLC | AA95767-10mg |
Ergoline-8-methanol, 6-methyl-, (8β)- |
18051-16-6 | 10mg |
$334.00 | 2024-04-20 |
9,10-Dihydrolysergol Literatura relevante
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
18051-16-6 (9,10-Dihydrolysergol) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote